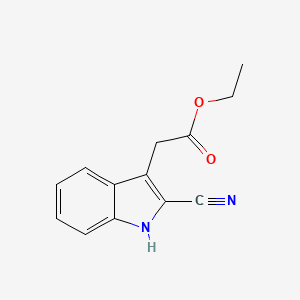

Ethyl 2-(2-cyano-1H-indol-3-yl)acetate

Description

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

ethyl 2-(2-cyano-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)7-10-9-5-3-4-6-11(9)15-12(10)8-14/h3-6,15H,2,7H2,1H3 |

InChI Key |

TXLYDLOYYJOLDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=CC=CC=C21)C#N |

Origin of Product |

United States |

Preparation Methods

Three-Component Reaction via Reflux in Acetone (Catalyst-Free)

A novel and efficient synthesis method involves a three-component reaction of benzothiazole derivatives, ethyl bromocyanoacetate, and indole derivatives under reflux conditions in acetone without any catalyst. This method was reported by Nassiri and Milani (2021) and offers a straightforward route to ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate derivatives, which are closely related to ethyl 2-(2-cyano-1H-indol-3-yl)acetate.

- Mix benzothiazole (1 mmol) with ethyl bromocyanoacetate (1 mmol) in acetone (10 mL).

- Reflux the mixture for 2 hours.

- Add indole (1 mmol) to the reaction mixture.

- Continue reflux for an additional 3 hours.

- Remove the solvent under reduced pressure.

- Wash the residue with cold n-hexane and recrystallize from n-hexane/ethyl acetate (4:1).

- The product is obtained as a pale yellow solid with yields up to 92%.

- Characterization includes melting point, IR, mass spectrometry, and NMR spectroscopy confirming the structure.

Table 1: Representative Yields and Physical Data of Synthesized Compounds

| Entry | Benzothiazole Derivative | Indole Derivative | Product Yield (%) | Melting Point (°C) | Key IR Absorption (cm⁻¹) | Mass Spec (m/z) |

|---|---|---|---|---|---|---|

| 6a | Benzothiazole | Indole | 92 | 116–118 | 1730 (C=O) | 318 (M-OEt) |

| 6b | 2-Methylbenzothiazole | 2-Methylindole | 92 | 109–111 | 1728 (C=O) | 333 (M-Et and Me) |

| 6c | 2-Methylbenzothiazole | Indole | 90 | 126–128 | 1731 (C=O) | 362 (M-Me) |

| 6e | 2,5-Dimethylbenzothiazole | Indole | 90 | 129–131 | 1733 (C=O) | 376 (M-Me) |

| 6f | 2,5-Dimethylbenzothiazole | 2-Methylindole | 88 | 135–137 | 1732 (C=O) | 390 (M-Me) |

Note: The compounds 6a–f are derivatives structurally related to ethyl 2-(2-cyano-1H-indol-3-yl)acetate, synthesized via this method with excellent yields and purity.

Palladium-Catalyzed Regioselective C-H Activation

An alternative approach focuses on the palladium-catalyzed regioselective carbethoxyethylation of 1H-indoles by direct C-H activation, enabling one-step synthesis of ethyl 2-(1H-indol-2-yl)acetates. This method, reported by Zhang et al. (2014), is notable for its regioselectivity and functional group tolerance.

- Use palladium catalyst to activate the C2-H bond of the indole ring.

- React indole with ethyl 2,3-butadienoate or related carbethoxyethylating agents.

- The reaction proceeds under mild conditions to give ethyl 2-(1H-indol-2-yl)acetates.

- One-step synthesis with readily available starting materials.

- High regioselectivity for C2 position of indole.

- Good yields and broad substrate scope.

- Compatible with various functional groups.

- Requires palladium catalyst and specific ligands.

- Some substrates may require optimization of reaction conditions.

Although this method targets ethyl 2-(1H-indol-2-yl)acetates, it demonstrates the utility of transition-metal catalysis for functionalizing indole rings, which can be adapted for cyano-substituted derivatives.

Other Methods and Considerations

Intramolecular Wittig Reaction: Capuano et al. reported synthesis of ethyl 2-(1H-indol-2-yl)acetates via intramolecular Wittig reactions with moderate yields (~78%). This method involves multi-step pre-transformations, limiting its practicality.

Reductive Cyclization: Moody et al. used titanium(III) chloride-mediated reductive cyclization of ethyl 4-(2-nitrophenyl)acetoacetate to yield indolyl acetates (~75% yield). This also involves multi-step synthesis.

Radical Alkylation: Xanthate-mediated radical alkylation offers a direct route but suffers from radical mechanism limitations and moderate yields (~60%).

These methods, while informative, are less direct or efficient compared to the reflux three-component reaction or palladium-catalyzed C-H activation.

Summary Table of Preparation Methods

| Method | Key Features | Yield Range (%) | Reaction Time | Catalyst Required | Notes |

|---|---|---|---|---|---|

| Three-Component Reflux in Acetone | Catalyst-free, simple, uses benzothiazole, ethyl bromocyanoacetate, indole | 88–92 | 5 hours total | No | High yield, easy purification |

| Palladium-Catalyzed C-H Activation | Regioselective C2 functionalization of indoles | Moderate to High | Variable (hours) | Yes (Pd catalyst) | One-step, broad functional group tolerance |

| Intramolecular Wittig Reaction | Multi-step, moderate yield | ~78 | Multi-step | No | Requires pre-functionalized substrates |

| Reductive Cyclization | Multi-step, moderate yield | ~75 | Multi-step | No | Uses titanium(III) chloride |

| Radical Alkylation | Direct alkylation via radical mechanism | ~60 | Variable | No | Limited scope due to radical pathway |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyano-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 2-(2-cyano-1H-indol-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyano-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring system allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antiviral activity by interfering with viral replication pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among indole-3-acetate derivatives include substituents at the 2-position (e.g., cyano, nitrobenzoyl, halogen) and ester groups (ethyl vs. methyl). These modifications influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

Q & A

Q. Basic Characterization

- ¹H NMR : The indole NH proton appears as a singlet near δ 10–12 ppm. The ethyl ester group shows a quartet (~δ 4.2 ppm) and triplet (~δ 1.3 ppm), while the cyano group’s adjacent protons resonate at δ 3.8–4.0 ppm .

- IR : Strong absorption at ~2200 cm⁻¹ confirms the C≡N stretch, and ester carbonyls appear near 1700–1750 cm⁻¹ .

Advanced Analysis

Contradictions in data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or hydrogen bonding. Variable-temperature NMR or DFT calculations can differentiate between tautomers or conformers .

What challenges arise in crystallizing Ethyl 2-(2-cyano-1H-indol-3-yl)acetate, and how are they addressed?

Basic Crystallization

Slow evaporation of ethyl acetate/hexane mixtures often yields suitable crystals. The compound’s planar indole moiety promotes π-π stacking, but steric hindrance from the cyano group can disrupt crystal packing .

Advanced Techniques

For refractory cases, vapor diffusion or co-crystallization with carboxylic acids improves lattice stability. SHELX programs (e.g., SHELXL) are critical for refining twinned or high-resolution structures .

How does the cyano substituent influence the compound’s reactivity in medicinal chemistry applications?

Basic Reactivity

The cyano group acts as a hydrogen-bond acceptor, enhancing interactions with biological targets (e.g., enzyme active sites). It also serves as a precursor for further derivatization (e.g., reduction to amines or conversion to tetrazoles) .

Advanced Applications

In drug design, the cyano group’s electron-withdrawing effect modulates the indole ring’s electronic profile, affecting binding affinity. For example, it improves selectivity for kinase inhibitors by reducing off-target interactions .

What experimental strategies mitigate by-product formation during functionalization of Ethyl 2-(2-cyano-1H-indol-3-yl)acetate?

Q. Basic Mitigation

- Protecting groups : Temporarily shielding reactive sites (e.g., indole NH with Boc groups) prevents undesired substitutions .

- Catalytic control : Palladium catalysts enable selective cross-couplings (e.g., Suzuki-Miyaura) without disrupting the ester or cyano groups .

Advanced Strategies

Microfluidic systems reduce residence time, minimizing decomposition. Computational modeling (e.g., DFT) predicts reaction pathways to optimize conditions and suppress side reactions .

How do contradictory bioactivity results in literature inform future research on this compound?

Data Contradiction Analysis

Discrepancies in antimicrobial or anticancer activity often stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Solubility issues : DMSO vehicle concentrations >1% may artifactually inhibit growth .

Resolution Approaches

Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., ATP bioluminescence) validate findings. Meta-analyses of structure-activity relationships (SAR) identify critical substituents for activity .

What computational tools are best suited for modeling the electronic properties of Ethyl 2-(2-cyano-1H-indol-3-yl)acetate?

Q. Basic Modeling

- DFT (Gaussian, ORCA) : Calculates HOMO/LUMO energies to predict reactivity sites (e.g., nucleophilic indole C3).

- Molecular docking (AutoDock Vina) : Screens binding poses against targets like COX-2 or tubulin .

Advanced Applications

Machine learning (e.g., AlphaFold2) predicts protein-ligand interactions, while MD simulations assess stability in biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.